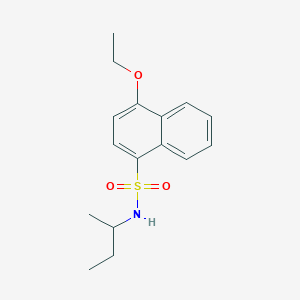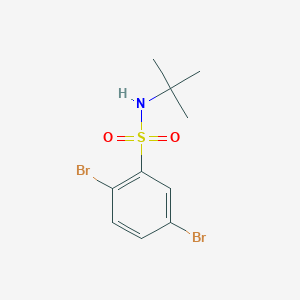
N-tert-butyl-5-chloro-2-methoxybenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-tert-butyl-5-chloro-2-methoxybenzenesulfonamide, also known as BSA or Chloro-BSA, is a sulfonamide compound that has been widely used in scientific research for its unique properties. This compound has a wide range of applications in various fields of research, including biochemistry, pharmacology, and medicinal chemistry. In
Mecanismo De Acción
The mechanism of action of N-tert-butyl-5-chloro-2-methoxybenzenesulfonamide is not fully understood. However, it is believed that the compound binds to a specific site on the surface of proteins, which alters the conformation of the protein and affects its function. This property has been used to study the activity of enzymes, receptors, and transporters, as well as to develop new drugs that target these proteins.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. The compound has been shown to inhibit the activity of enzymes such as carbonic anhydrase and metalloproteases. It has also been shown to affect the function of receptors such as the GABA-A receptor and the NMDA receptor. In addition, this compound has been shown to inhibit the transport of certain ions and molecules across cell membranes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-tert-butyl-5-chloro-2-methoxybenzenesulfonamide is its ability to bind to a specific site on the surface of proteins, which allows researchers to study the interaction between the protein and other molecules. In addition, the compound has a high purity and yield, which makes it easy to work with in the laboratory. However, there are also some limitations to the use of this compound. For example, the compound may have off-target effects on other proteins, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are many future directions for the use of N-tert-butyl-5-chloro-2-methoxybenzenesulfonamide in scientific research. One area of interest is the development of new drugs that target specific proteins. This compound has been used to study the activity of a wide range of proteins, and this information can be used to develop new drugs that target these proteins. Another area of interest is the development of new techniques for studying protein-protein interactions. This compound has been used to study these interactions, but new techniques may be developed that are more sensitive and accurate. Finally, the use of this compound in combination with other compounds may lead to the development of new therapies for a wide range of diseases.
Métodos De Síntesis
The synthesis of N-tert-butyl-5-chloro-2-methoxybenzenesulfonamide is a multi-step process that involves the reaction of tert-butylamine with 5-chloro-2-methoxybenzenesulfonyl chloride. The reaction takes place in the presence of a base such as triethylamine, and the product is obtained after purification through column chromatography. The yield of the reaction is typically high, and the purity of the product is also high.
Aplicaciones Científicas De Investigación
N-tert-butyl-5-chloro-2-methoxybenzenesulfonamide has been widely used in scientific research for its unique properties. One of the main applications of this compound is in the study of protein-protein interactions. This compound has been shown to bind to a specific site on the surface of proteins, which allows researchers to study the interaction between the protein and other molecules. This property has been used to study a wide range of proteins, including enzymes, receptors, and transporters.
Propiedades
Fórmula molecular |
C11H16ClNO3S |
|---|---|
Peso molecular |
277.77 g/mol |
Nombre IUPAC |
N-tert-butyl-5-chloro-2-methoxybenzenesulfonamide |
InChI |
InChI=1S/C11H16ClNO3S/c1-11(2,3)13-17(14,15)10-7-8(12)5-6-9(10)16-4/h5-7,13H,1-4H3 |
Clave InChI |
BZSWSUYITCRPES-UHFFFAOYSA-N |
SMILES |
CC(C)(C)NS(=O)(=O)C1=C(C=CC(=C1)Cl)OC |
SMILES canónico |
CC(C)(C)NS(=O)(=O)C1=C(C=CC(=C1)Cl)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















